molecular formula C14H10F3N3O B11671627 N'-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide

N'-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide

Cat. No.: B11671627
M. Wt: 293.24 g/mol
InChI Key: LGFQGIZUQJVBJW-UFWORHAWSA-N
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Description

N’-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The trifluoromethyl group attached to the phenyl ring imparts significant chemical stability and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 4-(trifluoromethyl)benzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the nucleophile employed.

Scientific Research Applications

N’-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent modulator of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide
  • N’-[(E)-[4-Fluorophenyl]methylidene]pyridine-3-carbohydrazide
  • N’-[(E)-[2,5-Dimethoxyphenyl]methylidene]pyridine-3-carbohydrazide

Uniqueness

N’-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide is unique due to the presence of the trifluoromethyl group, which imparts significant chemical stability and reactivity. This makes it distinct from other similar compounds that may lack this functional group or have different substituents, resulting in varied chemical and biological properties.

Properties

Molecular Formula

C14H10F3N3O

Molecular Weight

293.24 g/mol

IUPAC Name

N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C14H10F3N3O/c15-14(16,17)12-5-3-10(4-6-12)8-19-20-13(21)11-2-1-7-18-9-11/h1-9H,(H,20,21)/b19-8+

InChI Key

LGFQGIZUQJVBJW-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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